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molecular formula C11H9BrN2O2 B8337202 Ethyl 6-bromo-2-quinoxalinecarboxylate

Ethyl 6-bromo-2-quinoxalinecarboxylate

Cat. No. B8337202
M. Wt: 281.10 g/mol
InChI Key: HNQQIDFGPKIABL-UHFFFAOYSA-N
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Patent
US07960552B2

Procedure details

To a stirred solution of 4-bromo-o-phenylenediamine (3.1 g, 16.6 mmol) in 1-methyl-2-pyrrolidinone (150 mL) was added dropwise ethyl bromopyruvate at room temperature under nitrogen. After 20 hours, the reaction mixture was partitioned between water and diethyl ether. The organic phase was separated and the aqueous phase was extracted with diethyl ether twice more. The organic extracts were combined, washed twice with water, dried over magnesium sulfate, filtered, and the filtrate was concentrated to give an oil. The crude product was partially purified by flash chromatography over silica with dichloromethane to give a tan solid. The impure product was purified on a Chiralpak AS-H column with 95% carbon dioxide at 140 bar at 35° C. and 2 mL/min with 5% co-solvent (methanol:chloroform (80:20) to give 0.614 g (13%) of ethyl 6-bromo-2-quinoxalinecarboxylate as a tan solid. 1H NMR (CDCl3, 400 MHz): δ 9.52 (s, 1H), 8.37 (d, J=2 Hz, 1H), 8.16 (d, J=9 Hz, 1H), 7.93 (dd, J=9, 2 Hz, 1H), 4.59 (quartet, J=7 Hz, 2H), 1.50 (t, J=7 Hz, 3H). ESI-LCMS m/z 281 (M+H)+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CN1CCCC1=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=[N:9]2

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether twice more
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The crude product was partially purified by flash chromatography over silica with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give a tan solid
CUSTOM
Type
CUSTOM
Details
The impure product was purified on a Chiralpak AS-H column with 95% carbon dioxide at 140 bar at 35° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C2N=CC(=NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.614 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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